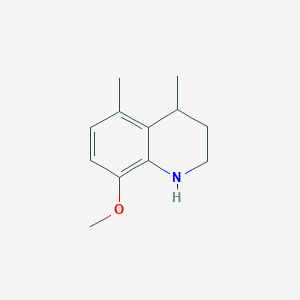

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

Beschreibung

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methoxy group at the 8-position and methyl groups at the 4- and 5-positions of the tetrahydroquinoline scaffold. Tetrahydroquinolines are heterocyclic compounds with a partially saturated quinoline ring, enabling diverse biochemical interactions due to their structural flexibility and substituent-dependent electronic properties.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

8-methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-10(14-3)12-11(8)9(2)6-7-13-12/h4-5,9,13H,6-7H2,1-3H3 |

InChI-Schlüssel |

KZAQIWLGSXQLGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCNC2=C(C=CC(=C12)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydrochinolin beinhaltet typischerweise die Hydrierung von Chinolinderivaten. Eine gängige Methode umfasst die Reduktion von 8-Methoxy-4,5-dimethylchinolin unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter milden Bedingungen durchgeführt, typischerweise bei Raumtemperatur und Atmosphärendruck .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Hydrierungsprozesse beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich wurde gezeigt, dass die Verwendung homogener Katalysatoren in der asymmetrischen Hydrierung enantiomerenreine Verbindungen erzeugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydrochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Eine weitere Reduktion kann zur Bildung vollständig gesättigter Chinolinderivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin- und Tetrahydrochinolinderivate, die in der organischen Synthese und in der medizinischen Chemie weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydrochinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydrochinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Methoxy- und Dimethylgruppen verbessern seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen. Die Verbindung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt .

Ähnliche Verbindungen:

1,2,3,4-Tetrahydrochinolin: Es fehlen die Methoxy- und Dimethylgruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

8-Methoxy-1,2,3,4-tetrahydrochinolin: Ähnliche Struktur, jedoch ohne die Dimethylgruppen.

4,5-Dimethyl-1,2,3,4-tetrahydrochinolin: Ähnliche Struktur, jedoch ohne die Methoxygruppe.

Einzigartigkeit: Das Vorhandensein sowohl von Methoxy- als auch von Dimethylgruppen in 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydrochinolin verleiht ihm eine einzigartige chemische Reaktivität und biologische Aktivität. Diese funktionellen Gruppen verbessern seine Löslichkeit, Stabilität und Bindungswechselwirkungen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht .

Wirkmechanismus

The mechanism of action of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds :

Analysis :

- Methoxy Group (8-OCH₃): The 8-methoxy substituent in the target compound enhances electron-donating effects, improving binding to biological targets. This is critical in antineoplastic derivatives like bis[(carbamoyloxy)methyl] pyrrolo-isoquinolines, which showed activity against P388 lymphocytic leukemia and colon 38 tumors .

- This property may explain superior bioavailability in anticancer assays .

- Hydroxy vs. Methoxy : 2-Methyl-5-hydroxy-THQ exhibits analgesic activity but lower potency than morphine, highlighting that polar hydroxyl groups may limit CNS penetration compared to methoxy substituents.

Analysis :

- The target compound’s synthesis likely involves multi-step functionalization, as seen in related pyrrolo-isoquinolines requiring phenolic cyclization and subsequent carbamate derivatization .

- Diarylated dimethoxy-THQs are synthesized efficiently via Grignard reactions, but demethylation attempts (e.g., using AlCl₃) led to aromatization side reactions, limiting hydroxyl analog yields .

Biologische Aktivität

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline (MDTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of MDTHQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

MDTHQ has been studied for various biological activities including:

- Anticancer Activity : Research has indicated that MDTHQ exhibits significant cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.

- Antimicrobial Properties : The compound demonstrates antibacterial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes.

- Neuroprotective Effects : Preliminary studies suggest that MDTHQ may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of MDTHQ is attributed to its interaction with various molecular targets:

- Inhibition of Cell Proliferation : Studies have shown that MDTHQ can block the cell cycle at the G2/M phase in cancer cells, leading to reduced cell division.

- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : MDTHQ exhibits antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

A notable study evaluated the cytotoxicity of MDTHQ on human colorectal cancer cell lines (HCT116 and Caco-2). The results indicated:

- IC50 Values : The IC50 values for HCT116 and Caco-2 were found to be 15 µM and 20 µM respectively after 48 hours of treatment.

- Mechanism : Western blot analysis revealed that MDTHQ inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival .

Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Bacterial Strains Tested : MDTHQ was tested against Staphylococcus aureus and Escherichia coli.

- Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDTHQ | Anticancer | 15 | PI3K/AKT/mTOR inhibition |

| 7-Methoxy-8-methylquinazolin | Anticancer | 20 | Cell cycle arrest |

| Other Tetrahydroquinolines | Antimicrobial | Varies | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.